Home > Products > Screening Compounds P138142 > 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide - 1797351-54-2

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Catalog Number: EVT-2832216
CAS Number: 1797351-54-2
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is an organic compound containing a pyrazole ring, a tetrahydropyran ring, and a benzenesulfonamide moiety. This compound belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities. [] Pyrazole derivatives are also well-known for their biological properties and are found in various pharmaceuticals. [] The combination of these structural elements suggests that 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide might possess interesting biological activities and could be a potential candidate for further research in various fields.

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It demonstrates significant antifibrotic activity in rat models of liver and renal fibrosis. [] Specifically, GW788388 reduced collagen IA1 mRNA expression, a key marker of fibrosis, in a dimethylnitrosamine-induced liver fibrosis model and a puromycin aminonucleoside-induced renal fibrosis model. []

Relevance: GW788388 shares structural similarities with 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide, notably the presence of a tetrahydro-2H-pyran-4-yl group attached to a nitrogen atom. Both compounds also contain a pyrazole ring, highlighting their potential for similar biological activity. While 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide possesses a benzenesulfonamide moiety, GW788388 contains a benzamide group, suggesting a possible structure-activity relationship within this class of compounds.

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound, C16H14ClN3O2S, features a 4-chlorophenyl group at the 5-position of the pyrazole ring. [] Crystallographic studies reveal the presence of N—H⋯N hydrogen bonds, leading to the formation of inversion dimers. [] These dimers are further connected through additional N—H⋯N hydrogen bonds and C—H⋯O interactions, resulting in a two-dimensional network. []

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound, C16H12F3N3O2S, exhibits significant twists between its aromatic rings, with specific dihedral angles between the pyrazole and the benzene rings. [] The presence of N—H⋯O(sulfonamide) and N—H⋯N(pyrazole) hydrogen bonds leads to the formation of supramolecular tubes along the b-axis direction. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound, C14H10F3N3O3S, displays significant twists in its structure, evident from the dihedral angles between the pyrazole ring and the furan and benzene rings. [] One amino hydrogen atom forms a hydrogen bond with the tricoordinate pyrazole nitrogen atom, while the other interacts with a sulfonamide oxygen atom, leading to the formation of a supramolecular chain. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound, C29H25N5O3, features a quinazoline ring system and a pyrazole ring with various substituents. [] It exhibits a short intramolecular C—H⋯O contact and forms a three-dimensional network in the crystal structure through Cπ—H⋯O-type hydrogen bonds and aromatic π–π stacking interactions. []

Relevance: N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide shares the presence of a pyrazole ring with an acetyl group at position 4 with 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide, suggesting a potential structure-activity relationship. The variation in other substituents, such as the presence of a phenyl group at position 1 in N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide compared to a tetrahydro-2H-pyran-4-yl group in 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide, might contribute to differences in their specific biological activities.

Celecoxib and its Derivatives

Compound Description: Celecoxib, a well-known COX-2 inhibitor, has the chemical name N-(4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenylsulfonyl)benzamide. The paper discusses the synthesis and characterization of several Celecoxib derivatives, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a–e). These derivatives were synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. []

Relevance: Celecoxib and its derivatives are structurally related to 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide due to the presence of a pyrazole ring and a benzenesulfonamide group. The key difference lies in the substituents on the pyrazole ring and the presence of a benzamide group in Celecoxib compared to an acetamide group in 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide. Nonetheless, these shared structural features place them within a similar chemical class, potentially with overlapping biological activities.

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 is a novel AMPA receptor potentiator that exhibits lower agonistic effects compared to other known AMPA receptor potentiators like LY451646 and LY451395. [] This lower agonistic effect translates to a less pronounced bell-shaped response in BDNF production in primary neurons, suggesting potential therapeutic advantages over compounds like LY451646, which show a narrower therapeutic window due to the bell-shaped response. []

Relevance: While not directly featuring a tetrahydro-2H-pyran-4-yl group or a benzenesulfonamide moiety, HBT1 shares the central pyrazole ring structure with 4-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide. This common feature suggests they belong to a broader category of pyrazole-containing compounds with potential for modulating biological targets. The specific variations in substituents and overall structure likely contribute to their distinct activities and pharmacological profiles.

Overview

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound features a unique combination of a pyrazole ring and an oxane moiety, contributing to its potential biological activities. The sulfonamide group is known for its diverse pharmacological properties, including antibacterial and antileishmanial effects.

Source and Classification

This compound can be classified as a sulfonamide derivative due to the presence of the sulfonamide functional group. It is also categorized under benzenesulfonamides and phenylpyrazoles, which are known for their applications in medicinal chemistry. The specific structure of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide suggests potential applications in treating diseases such as leishmaniasis, given the established activity of similar compounds against Leishmania species .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, including:

  1. Formation of the Pyrazole Ring: The initial step may involve the condensation of appropriate hydrazones or hydrazines with aldehydes or ketones to form the pyrazole structure.
  2. Sulfonation: The introduction of the sulfonamide group can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfur trioxide in an electrophilic aromatic substitution reaction.
  3. Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S. Key structural features include:

The three-dimensional structure can be represented using molecular visualization software, which allows for analysis of steric interactions and potential binding sites for biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can include:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, facilitating various synthetic transformations.
  2. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing solubility and bioavailability.
  3. Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, particularly affecting the acetyl group.

These reactions are critical for understanding how the compound may interact with biological systems and its potential therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide often involves inhibition of specific enzymes or pathways within target organisms. For instance:

  • Antileishmanial Activity: Similar compounds have been shown to disrupt metabolic pathways in Leishmania parasites, potentially through inhibition of key enzymes involved in nucleotide synthesis or glycolysis.

This action leads to reduced viability of the parasites, showcasing the therapeutic potential against leishmaniasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 327.401 g/mol.
  • Solubility: Generally soluble in polar solvents due to the presence of sulfonamide groups.

Chemical properties relevant for pharmacological applications include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a drug candidate.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into these properties .

Applications

Scientific Uses

The primary applications of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide include:

  1. Antileishmanial Agents: Due to its structural similarities with known antileishmanial drugs, it may serve as a lead compound for developing new treatments against leishmaniasis.
  2. Pharmaceutical Research: Its unique structure provides opportunities for further modifications aimed at enhancing efficacy and reducing toxicity.

Research continues into optimizing its pharmacological profile through structure-activity relationship studies .

Properties

CAS Number

1797351-54-2

Product Name

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

IUPAC Name

4-acetyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.41

InChI

InChI=1S/C16H19N3O4S/c1-12(20)13-2-4-16(5-3-13)24(21,22)18-14-10-17-19(11-14)15-6-8-23-9-7-15/h2-5,10-11,15,18H,6-9H2,1H3

InChI Key

UOFNQUIADVBTPV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.